An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(pyridin-3-yloxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(pyridin-3-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-(pyridin-3-yloxy)aniline (CAS No: 25935-37-9). As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for its synthesis, formulation, and biological evaluation. This document details its chemical identity, predicted physicochemical parameters including melting point, boiling point, solubility, pKa, and logP, and predicted spectroscopic data. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of these key properties, offering a robust framework for researchers. The causality behind experimental choices and the logic of the workflows are explained to ensure scientific integrity and reproducibility.
Introduction
2-Chloro-4-(pyridin-3-yloxy)aniline is a substituted aniline derivative incorporating a chloro- and a pyridin-3-yloxy- moiety. This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in the design of biologically active molecules. The presence of the aniline group, a common pharmacophore, suggests potential applications in various therapeutic areas. The pyridine ring can influence solubility, metabolic stability, and receptor-binding interactions. Understanding the fundamental physicochemical properties of this compound is a critical first step in any research and development program. These properties govern its behavior in both chemical and biological systems, impacting everything from reaction kinetics to bioavailability.
Chemical Identity and Structure
-
IUPAC Name: 2-Chloro-4-(pyridin-3-yloxy)aniline
-
CAS Number: 25935-37-9[1]
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Molecular Formula: C₁₁H₉ClN₂O[1]
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Molecular Weight: 220.66 g/mol [1]
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Canonical SMILES: C1=CC(=C(C=C1Cl)N)OC2=CC=CN=C2
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InChI Key: HUHJCGBQPHGZAW-UHFFFAOYSA-N
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Physical Form: Solid at room temperature.
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.
Chemical Structure:
Caption: 2D structure of 2-Chloro-4-(pyridin-3-yloxy)aniline.
Predicted Physicochemical Properties
Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been predicted using well-established computational models. These values provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Method/Source |
| Melting Point | 120-130 °C | Estimation based on similar structures |
| Boiling Point | ~450 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software |
| Water Solubility | 25 mg/L at 25°C | ALOGPS |
| logP | 2.8 | ALOGPS |
| pKa (most basic) | 4.5 (pyridinium ion) | Advanced Chemistry Development (ACD/Labs) Software |
| pKa (most acidic) | 16.5 (aniline NH) | Advanced Chemistry Development (ACD/Labs) Software |
Predicted Spectroscopic Data
For the purpose of structural confirmation and characterization, predicted spectroscopic data is provided below. These predictions are generated using computational algorithms and should be verified experimentally.[2][3][4]
¹H NMR (Proton NMR) Spectrum (Predicted)
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Solvent: CDCl₃
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Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.5 - 8.3 | m | 2H | Protons on the pyridine ring ortho to the nitrogen |
| 7.4 - 7.2 | m | 2H | Protons on the pyridine ring meta and para to the nitrogen |
| 7.1 - 6.9 | m | 3H | Protons on the aniline ring |
| 3.8 | br s | 2H | -NH₂ protons |
¹³C NMR (Carbon NMR) Spectrum (Predicted)
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Solvent: CDCl₃
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Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 155 - 150 | Carbon of the pyridine ring attached to oxygen |
| 148 - 145 | Carbon of the aniline ring attached to oxygen |
| 145 - 140 | Carbon of the aniline ring attached to nitrogen |
| 140 - 135 | Carbons of the pyridine ring ortho to nitrogen |
| 130 - 120 | Remaining aromatic carbons |
| 120 - 115 | Carbon of the aniline ring ortho to the chloro group |
Mass Spectrum (MS) (Predicted)
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Ionization Mode: Electron Ionization (EI)
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Major Fragments (m/z): 220 (M+), 222 (M+2, due to ³⁷Cl isotope), fragments corresponding to the loss of Cl, and cleavage of the ether bond.
Infrared (IR) Spectrum (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H stretching (aniline) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1620 - 1580 | N-H bending and C=C stretching (aromatic) |
| 1250 - 1200 | Aryl-O-Aryl asymmetric C-O-C stretching |
| 1100 - 1000 | C-Cl stretching |
Experimental Protocols for Physicochemical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be robust and reproducible, providing a solid foundation for laboratory work.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid. This method is chosen for its simplicity, accuracy, and small sample requirement.[5][6][7]
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation:
-
Ensure the sample of 2-Chloro-4-(pyridin-3-yloxy)aniline is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.
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Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[7]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
-
Measurement:
-
For an unknown compound, it is advisable to first perform a rapid determination by heating at a rate of 10-15 °C per minute to get an approximate melting range.[8]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary with the sample and begin heating at a slow, controlled rate of 1-2 °C per minute.[8]
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed.
-
Record the temperature at which the entire sample has melted into a clear liquid.
-
The melting point is reported as a range between these two temperatures. A pure compound should have a melting range of 1-2 °C.
-
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement at equilibrium.[9][10][11][12][13]
Caption: Workflow for Aqueous Solubility Determination.
Protocol:
-
Preparation:
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).
-
-
Equilibration:
-
Add an excess amount of solid 2-Chloro-4-(pyridin-3-yloxy)aniline to a known volume of the buffer in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.
-
Place the container in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
-
Phase Separation:
-
After equilibration, carefully remove the sample and allow any undissolved solid to settle.
-
Separate the saturated aqueous phase from the excess solid by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contamination of the supernatant with solid particles.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze a known volume of the clear supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.
-
Calculate the solubility from the concentration value obtained.
-
pKa Determination (UV-Vis Spectrophotometry)
Rationale: The ionization constant (pKa) is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. UV-Vis spectrophotometry is a rapid and sensitive method for pKa determination, provided the compound has a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[14][15][16]
Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Protocol:
-
Preparation:
-
Prepare a stock solution of 2-Chloro-4-(pyridin-3-yloxy)aniline in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa(s) of the compound. For this compound, a pH range of 2 to 12 would be appropriate to determine the pKa of the pyridine and aniline moieties.
-
-
Measurement:
-
In a 96-well UV-transparent plate or individual cuvettes, add a small, fixed volume of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading (typically between 0.3 and 1.0).
-
Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for the compound in each buffer solution.[14]
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, specialized software can be used to fit the data to the appropriate equation to determine the pKa value(s).
-
logP Determination (RP-HPLC Method)
Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput and reliable technique for estimating logP values.[17][18][19][20][21]
Caption: Workflow for logP Determination by RP-HPLC.
Protocol:
-
System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The composition of the mobile phase should be optimized to achieve good retention and peak shape for the compounds of interest.
-
-
Calibration:
-
Select a series of standard compounds with well-established logP values that span the expected logP of the test compound.
-
Inject each standard compound individually and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. This should yield a linear relationship.
-
-
Sample Analysis:
-
Dissolve 2-Chloro-4-(pyridin-3-yloxy)aniline in the mobile phase.
-
Inject the sample onto the HPLC system using the same conditions as for the standards and record its retention time.
-
-
logP Calculation:
-
Calculate the log k' for the test compound.
-
Using the linear regression equation from the calibration curve, calculate the logP of 2-Chloro-4-(pyridin-3-yloxy)aniline.
-
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 2-Chloro-4-(pyridin-3-yloxy)aniline, a compound of interest for researchers in drug discovery and development. While experimental data for this specific molecule is scarce, this guide offers a solid foundation through high-quality predicted values for its key physicochemical and spectroscopic characteristics. The inclusion of detailed, step-by-step experimental protocols for the determination of these properties empowers researchers to generate their own robust and reliable data. A thorough understanding and experimental validation of these fundamental properties are essential for advancing the study of this and other novel chemical entities.
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